Cas no 1214376-84-7 (4,5-Difluoro-2-(4-fluorophenyl)aniline)

4,5-Difluoro-2-(4-fluorophenyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4,4',5-trifluorobiphenyl-2-amine
- 4,5-Difluoro-2-(4-fluorophenyl)aniline
-
- インチ: 1S/C12H8F3N/c13-8-3-1-7(2-4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2
- InChIKey: LSRKZTAJGGHETC-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1)C1C=CC(=CC=1)F)N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 228
- トポロジー分子極性表面積: 26
4,5-Difluoro-2-(4-fluorophenyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002537-1g |
4,4',5-Trifluorobiphenyl-2-amine |
1214376-84-7 | 97% | 1g |
$1549.60 | 2023-09-04 | |
Alichem | A011002537-250mg |
4,4',5-Trifluorobiphenyl-2-amine |
1214376-84-7 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Alichem | A011002537-500mg |
4,4',5-Trifluorobiphenyl-2-amine |
1214376-84-7 | 97% | 500mg |
$815.00 | 2023-09-04 |
4,5-Difluoro-2-(4-fluorophenyl)aniline 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
4,5-Difluoro-2-(4-fluorophenyl)anilineに関する追加情報
Introduction to 4,5-Difluoro-2-(4-fluorophenyl)aniline (CAS No. 1214376-84-7)
4,5-Difluoro-2-(4-fluorophenyl)aniline (CAS No. 1214376-84-7) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique fluorine substitution pattern, has garnered attention for its potential in the development of novel pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 4,5-Difluoro-2-(4-fluorophenyl)aniline.
The molecular structure of 4,5-Difluoro-2-(4-fluorophenyl)aniline is composed of an aniline core with two fluorine atoms at the 4 and 5 positions and a 4-fluorophenyl substituent. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical and biological applications.
In terms of chemical properties, 4,5-Difluoro-2-(4-fluorophenyl)aniline exhibits excellent solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF). Its high solubility facilitates its use in a wide range of synthetic reactions and formulations. Additionally, the presence of multiple fluorine atoms enhances the compound's lipophilicity, which is crucial for its potential as a drug candidate.
The synthesis of 4,5-Difluoro-2-(4-fluorophenyl)aniline can be achieved through several routes. One common method involves the reaction of 4,5-difluoro-2-nitrobenzene with 4-fluorobenzene in the presence of a palladium catalyst followed by reduction to form the aniline derivative. Another approach involves the direct coupling of 2-amino-1,3-difluorobenzene with 4-fluorobenzene using transition metal catalysts. These synthetic methods have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
Recent research has focused on the biological activity and potential therapeutic applications of 4,5-Difluoro-2-(4-fluorophenyl)aniline. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry reported that 4,5-Difluoro-2-(4-fluorophenyl)aniline effectively inhibited cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. This finding suggests that the compound could be developed into a novel nonsteroidal anti-inflammatory drug (NSAID).
Beyond its pharmaceutical applications, 4,5-Difluoro-2-(4-fluorophenyl)aniline has also shown promise in materials science. Its unique electronic properties make it a valuable precursor for the synthesis of conjugated polymers and organic semiconductors. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research in this area is ongoing, with several studies exploring the use of 4,5-Difluoro-2-(4-fluorophenyl)aniline-based polymers in high-performance electronic devices.
In conclusion, 4,5-Difluoro-2-(4-fluorophenyl)aniline (CAS No. 1214376-84-7) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, 4,5-Difluoro-2-(4-fluorophenyl)aniline is poised to play a crucial role in advancing various scientific fields.
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